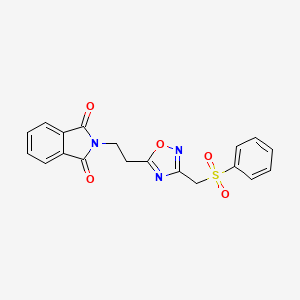

2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives . These compounds are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized using simple heating and relatively quick solventless reactions . The reaction involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride .Molecular Structure Analysis

The geometric structure of isoindoline-1,3-dione derivatives has been analyzed by x-ray crystallography . The optimized structure predicted in the in silico experiment showed no significant difference from the experimental structure .Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindoline-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

Isoindoline-1,3-dione derivatives are neutral and hydrophobic . This allows them to pass through the living membrane in vivo .Applications De Recherche Scientifique

Pharmaceutical Synthesis

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

These compounds have been used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.

Organic Synthesis

Isoindoline-1,3-dione derivatives play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic compounds.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These are materials that change color in response to light.

Mécanisme D'action

Target of Action

The primary targets of 2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione are dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the central nervous system.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors, particularly at the allosteric binding site . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

Upon binding to the dopamine receptors, the compound can affect several biochemical pathways. These include pathways involved in neurotransmission , mood regulation , and motor control . The downstream effects of these changes can vary, but they often result in altered neuronal activity and changes in behavior.

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability and its overall effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action can be diverse, depending on the specific context and the pathways involved. For example, in a Parkinsonism mouse model, a similar compound was shown to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . Therefore, these factors should be carefully controlled in experimental settings to ensure reliable and reproducible results.

Propriétés

IUPAC Name |

2-[2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c23-18-14-8-4-5-9-15(14)19(24)22(18)11-10-17-20-16(21-27-17)12-28(25,26)13-6-2-1-3-7-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVMRYKMBBRIOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)